molecular formula C19H19N B587001 塞替普林-d3 CAS No. 1795024-97-3

塞替普林-d3

货号 B587001
CAS 编号: 1795024-97-3
分子量: 264.386
InChI 键: GVPIXRLYKVFFMK-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Setiptiline-d3 is the deuterium labeled Setiptiline . Setiptiline (Org-8282) is a serotonin receptor antagonist . It is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) . Setiptiline acts as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, as well as an H1 receptor inverse agonist/antihistamine .


Molecular Structure Analysis

The molecular formula of Setiptiline-d3 is C19H16D3N . The molecular weight is 264.38 . The SMILES representation is [2H]C([2H])([2H])N(C1)CCC2=C1C(C=CC=C3)=C3CC4=C2C=CC=C4 .


Physical And Chemical Properties Analysis

Setiptiline-d3 is a solid . It has a molecular weight of 264.38 and a molecular formula of C19H16D3N .

科学研究应用

Depression Treatment

Setiptiline-d3, as a tetracyclic antidepressant, primarily functions by modulating neurotransmitters in the brain. It inhibits the reuptake of norepinephrine and blocks certain serotonin receptors, which can alleviate symptoms of depression . Its efficacy in treating depressive disorders has been the subject of pharmacological research, with studies focusing on its impact on mood regulation and cognitive function.

Neurological Disorders

Research has explored the role of Setiptiline-d3 in treating various neurological conditions. Its potential neuroprotective properties make it a candidate for managing diseases like Alzheimer’s and Parkinson’s. The drug’s influence on neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases by preserving neuronal function and reducing neuroinflammation .

Gastroenterology

Setiptiline-d3’s impact on the gastrointestinal system is another area of interest. Its modulation of serotonin receptors may influence gut motility and secretion, which could be beneficial in treating conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .

Cardiology

In cardiology, the antidepressant effects of Setiptiline-d3 may indirectly benefit patients with heart diseases by improving their mental well-being, which is often compromised in chronic cardiovascular conditions. While not directly used in treating heart diseases, its role in managing depression in cardiac patients is considered valuable .

Endocrinology

Setiptiline-d3’s interaction with hormonal systems, particularly in the context of stress response and mood regulation, is of interest in endocrinology. Its effects on the hypothalamic-pituitary-adrenal (HPA) axis and subsequent cortisol release patterns are areas of ongoing research .

Immunology

The drug’s potential immunomodulatory effects are being studied, especially its impact on inflammatory processes. Setiptiline-d3 may influence cytokine production and immune cell activity, which could be relevant in autoimmune diseases and chronic inflammation .

Pharmacology

Setiptiline-d3’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its therapeutic window and safety profile. Research in this field aims to optimize dosing regimens and minimize adverse effects .

Oncology

While not a primary treatment for cancer, Setiptiline-d3’s effects on mood and quality of life in oncology patients are noteworthy. Its potential to alleviate depression associated with cancer diagnosis and treatment can significantly impact patient care and recovery .

作用机制

Target of Action

Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

Setiptiline-d3 acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Biochemical Pathways

It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .

Pharmacokinetics

Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of Setiptiline-d3’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .

安全和危害

Setiptiline-d3 should be used for research purposes only . It is not intended for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Setiptiline-d3 involves the introduction of three deuterium atoms at specific positions in the molecule. This can be achieved through a combination of chemical reactions that incorporate deuterium-labeled starting materials and reagents.", "Starting Materials": ["3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine", "sodium borohydride-d4", "deuterium oxide", "sodium hydroxide", "acetic anhydride"], "Reaction": ["Step 1: Reduction of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine with sodium borohydride-d4 in deuterium oxide to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4", "Step 2: Deuteration of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4 with deuterium oxide and sodium hydroxide to introduce deuterium at the 2,3,4 positions of the cycloheptene ring to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7", "Step 3: Acetylation of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7 with acetic anhydride to yield Setiptiline-d3"] }

CAS 编号

1795024-97-3

产品名称

Setiptiline-d3

分子式

C19H19N

分子量

264.386

InChI

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3

InChI 键

GVPIXRLYKVFFMK-FIBGUPNXSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24

同义词

2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine;  Org 8282-d3;  MO-8282-d3;  Teciptilline-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。